molecular formula C10H13BrO2 B1529755 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol CAS No. 943742-31-2

2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol

Cat. No. B1529755
M. Wt: 245.11 g/mol
InChI Key: MDGQANLLBAZNNV-UHFFFAOYSA-N
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Description

“2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol” is a chemical compound with the molecular formula C10H13BrO2 . It has a molecular weight of 245.11 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol” consists of a bromine atom and an ethoxy group attached to a phenyl ring, which is further connected to an ethanol group . The InChI code for this compound is 1S/C10H13BrO2/c1-2-13-10-7-9 (11)4-3-8 (10)5-6-12/h3-4,7,12H,2,5-6H2,1H3 .


Physical And Chemical Properties Analysis

“2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol” is a powder at room temperature . The boiling point and other specific physical and chemical properties are not mentioned in the search results .

Scientific Research Applications

Metabolism and Analytical Detection

  • The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine, a compound structurally related to "2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol," was studied in rats. Several metabolites were identified, including those involving deamination and reduction/oxidation pathways, suggesting complex metabolic processes for such compounds Kanamori et al., 2002.

Synthesis and Characterization

  • Research into the synthesis and biological evaluation of derivatives, including a process to create compounds by reacting bromonaphthalen-ol with other agents, demonstrated the possibility of generating substances with antimicrobial activities, indicating potential applications in developing new antimicrobial agents Sherekar et al., 2021.

Environmental and Health Impacts

  • Studies on environmental contaminants have identified brominated flame retardants and their metabolites, indicating concerns about their persistence and potential impacts on human health and ecosystems. This research underscores the importance of monitoring and understanding the environmental fate of such compounds Stapleton et al., 2008.

Chemical Reactions and Properties

  • Investigations into the reactivity and properties of brominated compounds have led to insights into their chemical behavior, such as the study on the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, highlighting the versatility of these compounds in chemical synthesis Zhao et al., 2010.

Radical-Scavenging Activity

  • The identification of brominated mono- and bis-phenols from marine red algae with significant radical-scavenging activity suggests potential applications in developing antioxidant compounds. This demonstrates the diverse bioactivities that brominated compounds can possess, including potential therapeutic benefits Duan et al., 2007.

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-bromo-2-ethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-2-13-10-7-9(11)4-3-8(10)5-6-12/h3-4,7,12H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGQANLLBAZNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol

Synthesis routes and methods

Procedure details

Using a procedure analogous to that used to prepare 30B, 62D (700 mg, 3.3 mmol) was heated in a pressure vessel with 9-BBN at 100° C. for 10 h and worked up as in 30B to yield 62E (620 mg, 82%) as solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.41 (t, J=6.95 Hz, 3 H) 2.85 (t, J=6.32 Hz, 2 H) 3.81 (t, J=6.32 Hz, 2 H) 4.02 (q, J=7.07 Hz, 2 H) 6.96 (s, 1 H) 6.99-7.03 (m, 2 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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